molecular formula C19H14Cl2N2O2 B15026613 4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide

4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B15026613
M. Wt: 373.2 g/mol
InChI Key: KIIPDKSDKSQHPP-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with chlorinated phenoxy and pyridinyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenol to form 4-[(4-chlorophenoxy)methyl]benzyl chloride. This intermediate is then reacted with 5-chloropyridin-2-amine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloropyridine
  • 4-chlorophenoxyacetic acid
  • 4-chlorobenzamide

Uniqueness

Compared to similar compounds, 4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide stands out due to its unique combination of chlorinated phenoxy and pyridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14Cl2N2O2

Molecular Weight

373.2 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-5-8-17(9-6-15)25-12-13-1-3-14(4-2-13)19(24)23-18-10-7-16(21)11-22-18/h1-11H,12H2,(H,22,23,24)

InChI Key

KIIPDKSDKSQHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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